5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid
Overview
Description
5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes both an anilino group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the anilino group through a nucleophilic substitution reaction, followed by the introduction of the carbamoyl group via a carbamoylation reaction. The final step often involves the formation of the oxopentanoic acid moiety through an oxidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The anilino and carbamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce various reduced forms of the compound.
Scientific Research Applications
5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
5-[4-[Methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
4-[Methyl(phenyl)carbamoyl]anilino derivatives: These compounds share a similar structure but may have different functional groups or substituents.
Oxopentanoic acid derivatives: These compounds have a similar oxopentanoic acid moiety but may differ in the attached groups.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-[methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(16-6-3-2-4-7-16)19(25)14-10-12-15(13-11-14)20-17(22)8-5-9-18(23)24/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLFJWLISQCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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